molecular formula C12H13BrO2 B7974589 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone

2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone

Cat. No.: B7974589
M. Wt: 269.13 g/mol
InChI Key: GMXRNQHKUQMWRL-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a cyclopropylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone typically involves the reaction of 4-bromo-3-methylphenol with cyclopropyl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: Shares the bromine and methyl groups but lacks the cyclopropylethanone backbone.

    4-Bromo-3-formylphenoxy-benzonitrile: Contains a similar phenoxy group but with different substituents.

Uniqueness

2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group distinguishes it from other similar compounds, potentially enhancing its stability and interaction with biological targets.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXRNQHKUQMWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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